molecular formula C12H15NO4 B8623345 [(2-Ethoxy-2-oxoethyl)(phenyl)amino]acetic acid

[(2-Ethoxy-2-oxoethyl)(phenyl)amino]acetic acid

Cat. No. B8623345
M. Wt: 237.25 g/mol
InChI Key: CSVBPXHUDZENRK-UHFFFAOYSA-N
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Patent
US08211919B2

Procedure details

Benzyl ethyl 2,2′-(phenylimino)diacetate (1.0 g) was dissolved in methanol (15 mL) and 10% palladium on carbon (100 mg) was added to the mixture. The mixture was stirred at ambient temperature for 3 hours under hydrogen atmosphere (3 atms) and filtered through bed of celite. The filtrate was concentrated in vacuo to afford [(2-ethoxy-2-oxoethyl)(phenyl)amino]acetic acid (0.698 g) as a brown oil.
Name
Benzyl ethyl 2,2′-(phenylimino)diacetate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]([CH2:14][C:15]([O:17][CH2:18][C:19]2C=CC=CC=2)=[O:16])[CH2:8][C:9]([O:11]CC)=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>CO.[Pd]>[CH2:18]([O:17][C:15](=[O:16])[CH2:14][N:7]([CH2:8][C:9]([OH:11])=[O:10])[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[CH3:19]

Inputs

Step One
Name
Benzyl ethyl 2,2′-(phenylimino)diacetate
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(CC(=O)OCC)CC(=O)OCC1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 3 hours under hydrogen atmosphere (3 atms)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through bed of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(CN(C1=CC=CC=C1)CC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.698 g
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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